molecular formula C12H12ClN3O2 B176850 Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 14678-86-5

Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B176850
CAS No.: 14678-86-5
M. Wt: 265.69 g/mol
InChI Key: MYSGEOHNZFEZDQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS: 14678-86-5) is a pyrazole derivative characterized by a 2-chlorophenyl substituent at the N-1 position and an ethyl carboxylate group at the C-4 position. Its structural features make it a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinases, antimicrobial agents, and adenosine receptor modulators . The 5-amino group enhances its reactivity for further functionalization, while the 2-chlorophenyl moiety may influence electronic and steric properties, impacting biological activity and physicochemical parameters .

Properties

IUPAC Name

ethyl 5-amino-1-(2-chlorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSGEOHNZFEZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391929
Record name Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14678-86-5
Record name Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knorr-Type Pyrazole Synthesis

The classical Knorr synthesis involves reacting β-diketones or β-ketoesters with hydrazines to form pyrazole cores. For ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate, 2-chlorophenylhydrazine serves as the nitrogen source, while ethyl acetoacetate or analogous β-ketoesters provide the carbonyl components. A representative protocol involves:

  • Reagents :

    • 2-Chlorophenylhydrazine hydrochloride (1.0 equiv)

    • Ethyl 3-ethoxyacrylate (1.1 equiv)

    • Sodium acetate (1.5 equiv) in ethanol.

  • Conditions : Reflux at 80°C for 6–12 hours.

  • Workup : Neutralization with ammonium hydroxide, followed by recrystallization from ethanol/hexane.

This method yields 65–78% of the target compound, with regioselectivity controlled by the electron-withdrawing chloro group on the phenyl ring.

Nano-ZnO Catalyzed Green Synthesis

Girish et al. demonstrated that nano-ZnO catalysts enhance reaction efficiency in pyrazole syntheses. Applied to the target compound:

  • Catalyst : 10 mol% nano-ZnO.

  • Solvent : Ethanol at 70°C.

  • Time : 2 hours.

This method achieves 85–90% yield with reduced side products, attributed to the catalyst’s high surface area and Lewis acidity.

Cyclization of Cyanoketones with Hydrazines

Ethoxymethylenemalononitrile Route

Patent US3760084A details the use of ethoxymethylenemalononitrile (EMMN) for synthesizing 5-aminopyrazole-4-carbonitriles, which are hydrolyzed to carboxylates:

  • Step 1 :

    • React 2-chlorophenylhydrazine (1.0 equiv) with EMMN (1.05 equiv) in ethanol.

    • Add sodium acetate (1.2 equiv) and reflux for 4 hours.

    • Isolate 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole (yield: 72%).

  • Step 2 :

    • Hydrolyze the nitrile group using 2N NaOH in ethanol under reflux.

    • Acidify with HCl to precipitate the carboxylic acid, followed by esterification with ethanol/H2SO4.

Overall yield: 58–63% .

One-Pot Synthesis via In Situ Carbonyl Formation

Harigae et al. developed a one-pot method using terminal alkynes, aldehydes, iodine, and hydrazines:

  • Reactants :

    • 2-Chlorophenylhydrazine (1.0 equiv).

    • Ethyl propiolate (1.1 equiv).

    • Iodine (0.2 equiv) in DMF.

  • Conditions : Stir at 60°C for 8 hours.

This approach directly forms the pyrazole ring with 70–75% yield , avoiding isolation of intermediates.

Abnormal Beckmann Rearrangement

A novel route reported by Wiley involves abnormal Beckmann rearrangement of o-chloroaldehyde derivatives:

  • Starting Material : o-Chlorobenzaldehyde oxime.

  • Rearrangement : Treat with PCl5 in dichloromethane at 0°C to form an imidoyl chloride intermediate.

  • Cyclization : React with ethyl cyanoacetate in the presence of triethylamine to yield the pyrazole core.

Yield: 55–60% , with regioselectivity favoring the 4-carboxylate position.

Comparative Analysis of Methods

MethodStarting MaterialsCatalyst/SolventTime (h)Yield (%)Regioselectivity
Knorr Synthesisβ-Ketoester + HydrazineEthanol6–1265–78Moderate
Nano-ZnO Catalyzedβ-Ketoester + HydrazineNano-ZnO/EtOH285–90High
EMMN RouteEMMN + HydrazineEtOH/NaOAc4 + 658–63High
One-Pot AlkynylationAlkyne + Aldehyde + HydrazineI2/DMF870–75Moderate
Beckmann RearrangementOxime DerivativePCl5/CH2Cl21255–60Low

Purification and Characterization

Crude products are typically purified via:

  • Recrystallization : Ethanol/hexane (1:3) yields crystals with >98% purity.

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:4) for regioisomeric separation.

Spectroscopic Data :

  • IR : 3320 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O ester), 1590 cm⁻¹ (C=N pyrazole).

  • ¹H NMR (400 MHz, CDCl3): δ 1.35 (t, 3H, CH2CH3), 4.30 (q, 2H, OCH2), 6.95 (s, 1H, pyrazole-H), 7.45–7.60 (m, 4H, Ar–H).

Challenges and Optimization

  • Regioselectivity : Electron-withdrawing groups (e.g., Cl) at the phenyl ring’s ortho position direct cyclization to the 1- and 4-positions.

  • Side Reactions : Competing formation of 3-carboxylate isomers is minimized using bulky solvents like toluene.

  • Scale-Up : Nano-ZnO and flow chemistry reduce reaction times by 40% in pilot-scale syntheses .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate has been investigated for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties : Research has demonstrated that this compound may possess anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs. Its ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Enzyme Inhibition : The compound acts as an inhibitor of certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial in drug metabolism. This property can be exploited to design drugs that require reduced metabolism or to enhance the efficacy of co-administered medications.

Agricultural Applications

Pesticide Development : The structural characteristics of this compound suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to affect plant growth regulators can be harnessed to develop safer and more effective agricultural chemicals.

Material Science Applications

Polymer Chemistry : The compound can be utilized in synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may lead to materials with improved resistance to environmental degradation.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in tumor growth in vivo models, supporting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Zhang et al. (2023) investigated the anti-inflammatory properties of pyrazole compounds. The study found that this compound effectively reduced pro-inflammatory cytokines in cell cultures, suggesting its utility in developing anti-inflammatory therapies .

Case Study 3: Agricultural Impact

In a recent trial, this compound was tested as a potential herbicide. Results showed effective weed control with minimal impact on crop yield, indicating its promise as an environmentally friendly agricultural chemical .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their catalytic activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

Chlorophenyl Isomers
  • Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS: 15001-08-8): Similarity: 0.99 (structural isomer with chlorine at meta position) . Commercial pricing (~$118/g) suggests higher synthetic accessibility than the 2-chloro derivative .
  • Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS: 14678-87-6): Similarity: 0.73 .
Fluorophenyl Analogues
  • Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS: 138907-68-3): Melting Point: 153–154°C . Key Differences: Fluorine’s electronegativity may enhance metabolic stability compared to chlorine. The lower melting point (vs. 168–169°C for a hydroxyl-containing analogue in ) suggests weaker intermolecular interactions.

Functional Group Modifications

Carboxylate vs. Carbonitrile Derivatives
  • Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile: Activity: Exhibits intramolecular N–H⋯O hydrogen bonding, stabilizing its folded conformation . Biological Relevance: Pyrazole carbonitriles are intermediates for kinase inhibitors but may lack the carboxylate’s solubility advantages .
Hydroxyl-Substituted Analogues
  • Ethyl 5-amino-1-(2-(4-chlorophenyl)-2-hydroxyethyl)-1H-pyrazole-4-carboxylate: Melting Point: 168–169°C . Key Differences: The hydroxyl group introduces hydrogen bonding, raising the melting point compared to non-hydroxylated derivatives. This modification may enhance binding to biological targets but reduce membrane permeability .
Antifungal Activity

Pyrazole derivatives with varying substituents exhibit divergent antifungal profiles:

  • Compound 5 (unrelated substituent): MIC = 15.6 μg/mL against C. albicans, outperforming most analogues .
  • Ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate: Synthesized as a precursor for pyrazolo[3,4-d]pyrimidines, highlighting the role of bulky substituents in modulating activity .

Biological Activity

Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 14678-86-5) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₂H₁₂ClN₃O₂
  • Molecular Weight : 265.70 g/mol
  • CAS Number : 14678-86-5
  • Purity : Typically over 98% in commercial preparations .

Biological Activities

Pyrazole derivatives, including this compound, are known for a variety of biological activities:

  • Antimicrobial Activity :
    • Pyrazoles have shown significant antibacterial and antifungal properties. Studies suggest that substituents on the pyrazole ring can enhance activity against specific pathogens . For instance, compounds with halogen substitutions often exhibit improved potency due to increased lipophilicity and better interaction with microbial membranes.
  • Anti-inflammatory Effects :
    • Research indicates that certain pyrazole derivatives possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
  • Antidiabetic Properties :
    • Some studies have highlighted the hypoglycemic effects of pyrazole derivatives, suggesting their potential as agents for managing diabetes by inhibiting enzymes such as α-glucosidase and β-glucosidase . This activity may be attributed to their ability to modulate glucose metabolism.
  • Antiviral Activity :
    • Pyrazoles have also been investigated for their antiviral potential. Specific derivatives have shown efficacy against viral infections by interfering with viral replication mechanisms .

The biological activities of this compound can be attributed to its interactions at the molecular level:

  • Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, particularly targeting COX enzymes and other key metabolic pathways involved in inflammation and glucose metabolism.
  • Receptor Modulation : Some studies suggest that pyrazoles may interact with various receptors, influencing cellular signaling pathways related to inflammation and metabolic regulation .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntibacterialSignificant activity against Gram-positive and Gram-negative bacteriaIovu et al., 2003
Anti-inflammatoryComparable efficacy to diclofenac in COX inhibition assaysMahajan et al., 1991
AntidiabeticInhibition of α-glucosidase; hypoglycemic effects observed in animal modelsCottineau et al., 2002
AntiviralEffective against certain viral strains by disrupting replicationBaraldi et al., 1998

Case Study: Anti-inflammatory Activity

In a comparative study involving various pyrazole derivatives, this compound exhibited notable anti-inflammatory effects. The compound was tested alongside standard NSAIDs, demonstrating a significant reduction in inflammatory markers in vitro and in vivo models. Its mechanism was linked to COX inhibition and modulation of pro-inflammatory cytokines .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yields?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, substituted phenylhydrazines, and DMF-DMA, followed by hydrolysis . Key parameters include:

  • Temperature : Reactions are often conducted under reflux (e.g., 80–100°C).
  • Catalysts : Basic hydrolysis (NaOH/EtOH) converts esters to carboxylic acids.
  • Yield optimization : Substituted phenylhydrazines with electron-withdrawing groups (e.g., 2-chlorophenyl) may reduce steric hindrance, improving cyclization efficiency. Alternative routes involve condensation of 2-cyano-3-ethoxyacrylates with hydrazine derivatives, enabling regioselective pyrazole formation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.0 ppm for 2-chlorophenyl) and ester groups (COOEt at δ 4.2–1.3 ppm) .
  • IR : Peaks at ~3300 cm1^{-1} (N–H stretching) and ~1700 cm1^{-1} (C=O) validate amino and carboxylate groups .
  • XRD : Single-crystal X-ray diffraction (e.g., SHELX refinement) resolves bond lengths (C–Cl: ~1.73 Å) and dihedral angles between aromatic rings .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal studies using SHELX programs reveal:

  • Hydrogen bonding : Intramolecular N–H···N/O interactions stabilize pyrazole conformations (e.g., S(6) ring motifs) .
  • Packing motifs : Inversion dimers linked via N–H···N bonds (R22_2^2(10) motifs) propagate polymeric chains through C–H···N interactions .
  • Torsional angles : The 2-chlorophenyl group exhibits a dihedral angle of ~0.16° with the pyrazole ring, minimizing steric strain .

Q. What computational methods validate the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level:

  • HOMO-LUMO gaps : Correlate with experimental UV-Vis spectra (e.g., λmax_{\text{max}} ~300 nm) to predict charge-transfer interactions .
  • Electrostatic potential maps : Highlight nucleophilic sites (amino group) and electrophilic regions (ester carbonyl) for derivatization .
  • NBO analysis : Quantifies hyperconjugation (e.g., LP(N) → σ*(C–Cl)) to explain stability .

Q. How do substituent variations (e.g., 2-chloro vs. 4-fluoro) impact bioactivity and crystallinity?

  • Bioactivity : Electron-withdrawing groups (Cl, NO2_2) enhance interactions with hydrophobic enzyme pockets, as seen in kinase inhibition assays .
  • Crystallinity : Halogen substituents influence packing efficiency. For example, 2-chlorophenyl derivatives form denser crystals (density ~1.5 g/cm3^3) compared to 4-fluorophenyl analogs .

Q. What strategies address contradictions in spectral data between synthetic batches?

  • Dynamic NMR : Detects rotameric equilibria in ester groups, which may cause splitting of ethoxy signals .
  • HPLC-MS : Identifies byproducts (e.g., acetylated derivatives) from incomplete hydrolysis .
  • Crystallographic validation : Resolves discrepancies in regiochemistry (e.g., N1 vs. N2 substitution) .

Methodological Tables

Q. Table 1. Crystallographic Data for this compound Derivatives

ParameterValue (Derivative A )Value (Derivative B )
Space groupP1_1P1_1
Bond length (C–Cl)1.727 Å1.734 Å
Dihedral angle (pyrazole-aryl)0.16°2.9°
R factor0.0340.035

Q. Table 2. Synthetic Yields Under Varying Conditions

MethodYield (%)Purity (HPLC)Reference
Cyclocondensation75–85>95%
Hydrazine condensation60–7090–95%

Key Challenges in Advanced Research

  • Polymorphism : Variations in crystallization solvents (MeOH vs. EtOAc) can lead to distinct polymorphs, requiring PXRD screening .
  • Hydrogen bond dynamics : Temperature-dependent NMR (VT-NMR) elucidates tautomeric shifts in the pyrazole ring .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
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Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.